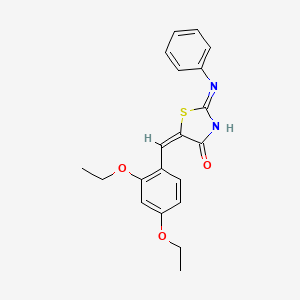
5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. La structure unique de la 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one implique généralement la condensation de la 2,4-diéthoxybenzaldéhyde avec la thiosemicarbazide, suivie d'une cyclisation. Les conditions réactionnelles impliquent souvent l'utilisation d'un catalyseur acide et d'un solvant tel que l'éthanol. La réaction est effectuée à des températures élevées pour faciliter la formation du cycle thiazolidinone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de catalyseurs de qualité industrielle et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés aromatiques substitués.
4. Applications de la recherche scientifique
La 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquête sur l'activité anticancéreuse potentielle.
5. Mécanisme d'action
Le mécanisme d'action de la 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité. Cela peut entraîner la perturbation des processus cellulaires, entraînant des effets antimicrobiens ou anticancéreux. Les voies exactes impliquées dépendent du contexte biologique spécifique et de l'organisme cible ou du type de cellule.
Applications De Recherche Scientifique
(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(2,4-Diméthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one
- 5-(2,4-Dichlorobenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one
- 5-(2,4-Dinitrobenzlylidène)-2-(phénylimino)-1,3-thiazolidin-4-one
Unicité
La 5-(2,4-Diéthoxybenzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one est unique en raison de la présence des groupes diéthoxy sur le cycle benzylidène. Ces groupes peuvent influencer la réactivité et l'activité biologique du composé, le rendant distinct des autres composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C20H20N2O3S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-16-11-10-14(17(13-16)25-4-2)12-18-19(23)22-20(26-18)21-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b18-12+ |
Clé InChI |
FUIPKENMFFOOOL-LDADJPATSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















